11-beta-H,13-dihydrosantamarine
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Overview
Description
11-beta-H,13-dihydrosantamarine is a natural product found in Lactuca sativa, Artemisia cana, and other organisms with data available.
Scientific Research Applications
Sesquiterpene Lactone Chemistry
A study by Sham′yanov et al. (2000) identified 9β-hydroxy-11β(H),13-dihydrosantamarine, a sesquiterpene lactone, as a new compound isolated from Artemisia leucotricha. Its structure was determined via spectral and x-ray structural analysis, highlighting its chemical uniqueness.
Glucocorticoid Regulation
Research by Atanasov et al. (2003) and Alberts et al. (2003) explored the inhibition of 11β-hydroxysteroid dehydrogenase type 2, with implications in glucocorticoid action regulation. These findings suggest a role in controlling active glucocorticoid concentrations, potentially impacting therapeutic applications.
Pharmacological Applications
Studies like Goldberg et al. (2012) and Rosenstock et al. (2010) investigate the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for potential therapeutic benefits in conditions like type 2 diabetes, highlighting the relevance of compounds like 11-beta-H,13-dihydrosantamarine in metabolic and endocrine research.
Properties
CAS No. |
7715-89-1 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(3S,3aS,5aR,6R,9aS,9bS)-6-hydroxy-3,5a,9-trimethyl-3,3a,4,5,6,7,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,9-13,16H,5-7H2,1-3H3/t9-,10-,11+,12+,13-,15-/m0/s1 |
InChI Key |
DGIMMEWTLSCNGO-DMLGPZFASA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@@H](CC=C([C@@H]3[C@H]2OC1=O)C)O)C |
SMILES |
CC1C2CCC3(C(CC=C(C3C2OC1=O)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(CC=C(C3C2OC1=O)C)O)C |
Synonyms |
gallicadiol isogallicadiol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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